molecular formula C12H9FN2O3 B3246682 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine CAS No. 179552-79-5

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Cat. No.: B3246682
CAS No.: 179552-79-5
M. Wt: 248.21 g/mol
InChI Key: HCQZQPNSZFXGGO-UHFFFAOYSA-N
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Description

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is an organic compound with the molecular formula C12H9FN2O3 It is characterized by the presence of a pyridine ring substituted with a fluorine atom and a nitro group on a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine typically involves the reaction of 3-fluoro-4-nitrophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 3-fluoro-4-nitrophenol reacts with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Fluoro-4-nitrophenoxy)methyl)benzene
  • 2-((3-Fluoro-4-nitrophenoxy)methyl)thiophene
  • 2-((3-Fluoro-4-nitrophenoxy)methyl)furan

Uniqueness

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is unique due to the combination of the pyridine ring with the fluorinated nitrophenoxy moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(3-fluoro-4-nitrophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-11-7-10(4-5-12(11)15(16)17)18-8-9-3-1-2-6-14-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQZQPNSZFXGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263201
Record name 2-[(3-Fluoro-4-nitrophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179552-79-5
Record name 2-[(3-Fluoro-4-nitrophenoxy)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179552-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Fluoro-4-nitrophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-4-nitrophenol (3.14 g), 2-pyridylmethyl chloride (3.28 g), potassium carbonate (5.52 g) and DMF (20 ml) was stirred at ambient temperature for 16 hours. The mixture was partitioned between ethyl acetate and water. The organic phase was washed with water, dried (MgSO4) and evaporated. The residue was purified by column chromatography using increasingly polar mixtures of hexane and ethyl acetate to give 3-fluoro-4-nitrophenyl 2-pyridylmethyl ether (0.86 g).
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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